Ala-Pro-7-amido-4-trifluoromethylcoumarin is a synthetic compound known for its fluorescent properties, primarily used in biochemical research. This compound serves as a substrate for various fluorogenic enzyme assays and is recognized for its ability to facilitate the detection of enzymatic activity through fluorescence. The chemical structure includes a coumarin moiety, which is essential for its fluorescent characteristics.
The compound is synthesized through organic chemistry methods, often involving the modification of existing coumarin derivatives. It is commercially available from various chemical suppliers, with specifications indicating high purity levels (greater than 99%) and stability under controlled storage conditions.
Ala-Pro-7-amido-4-trifluoromethylcoumarin falls under the category of fluorescent markers and biochemical reagents. Its classification is significant in the context of biochemical assays, where it plays a role in detecting enzymatic reactions.
The synthesis of Ala-Pro-7-amido-4-trifluoromethylcoumarin typically involves several steps:
The synthesis may require specific conditions such as inert atmospheres (e.g., nitrogen or argon) to prevent oxidation or hydrolysis during reactions. Reaction yields and purification methods (e.g., chromatography) are critical for obtaining high-purity products.
Ala-Pro-7-amido-4-trifluoromethylcoumarin has a molecular formula of and a molecular weight of approximately 229.15 Da. The structure features:
The compound's chemical structure can be represented as follows:
Ala-Pro-7-amido-4-trifluoromethylcoumarin participates in various chemical reactions, particularly in enzymatic assays where it acts as a substrate. Key reactions include:
The reaction conditions (pH, temperature, and enzyme concentration) significantly influence the rate and extent of these reactions, making careful control essential for reproducibility in experiments.
The mechanism by which Ala-Pro-7-amido-4-trifluoromethylcoumarin functions in assays involves:
Fluorescence measurements are typically recorded using spectrophotometry or fluorometry, providing data on enzyme kinetics and substrate specificity.
Ala-Pro-7-amido-4-trifluoromethylcoumarin is characterized by:
Key chemical properties include:
Ala-Pro-7-amido-4-trifluoromethylcoumarin has several scientific applications:
The strategic placement of trifluoromethyl (-CF₃) groups at the C4 position of coumarin scaffolds constitutes a cornerstone in designing high-performance fluorogenic enzyme substrates. This modification fundamentally alters the photophysical and biochemical properties of coumarin derivatives through three primary mechanisms:
Electronic Withdrawal Enhancement: The strong electron-withdrawing nature of the -CF₃ group significantly reduces the electron density of the coumarin system. This creates an intensified "push-pull" electronic configuration when paired with electron-donating substituents at the C7 position (e.g., amino or amido groups). The resulting charge transfer transition shifts both absorption and emission spectra bathochromically (red-shift) compared to methyl-substituted analogs, moving fluorescence into the visible spectrum (~450-500 nm) where biological samples exhibit lower background interference [1] [7].
Metabolic Stability: Unlike methyl groups, the carbon-fluorine bonds resist oxidative metabolism by cytochrome P450 enzymes (particularly CYP2A6), which predominantly hydroxylate traditional coumarins at C7. This stability reduces non-specific background hydrolysis in biological systems and extends the functional half-life of substrates during enzymatic assays [5] [8].
Lipophilicity Modulation: The trifluoromethyl group increases log P values by 0.5-1.5 units compared to methyl analogs, enhancing membrane permeability and substrate accessibility to intracellular proteases. This hydrophobicity also promotes favorable interactions with enzyme active sites, as evidenced by catalytic efficiency (kcat/KM) improvements of up to 10-fold in cytochrome P450 studies using 7-ethoxy-4-(trifluoromethyl)coumarin (7-EFC) versus 7-ethoxy-4-methylcoumarin (7-EMC) [5] [7].
Table 1: Photophysical and Biochemical Impact of C4-Trifluoromethyl Substitution
| Property | 4-Trifluoromethyl Coumarins | 4-Methyl Coumarins | Functional Consequence |
|---|---|---|---|
| Absorption λmax | 360-374 nm | 320-340 nm | Reduced photodamage in biological assays |
| Emission λmax | 500-517 nm (green) | 380-430 nm (blue) | Lower autofluorescence interference |
| Quantum Yield (Φf) | 0.15-0.30 (in water) | 0.25-0.40 (in water) | Slightly lower but sufficient for detection |
| CYP2A6 Metabolism Rate | <10% of methyl analog | 100% (reference) | Reduced non-enzymatic background hydrolysis |
| log P (Octanol/Water) | 2.1-2.9 | 1.4-2.0 | Enhanced membrane penetration |
The tripeptide sequence Ala-Pro serves as a meticulously engineered recognition motif for specific proteolytic enzymes, particularly serine proteases like granzyme A and thrombin. Rational design considerations for the Ala-Pro-7-amido-4-trifluoromethylcoumarin (Ala-Pro-AFC) substrate focus on three structural elements:
P1 Arginine Mimicry: The 7-amido linkage functions as a biostable amide bond surrogate for the native peptide bond cleaved by target proteases. Its incorporation maintains the spatial orientation of the fluorophore relative to the peptide backbone while resisting non-specific hydrolysis. The trifluoromethylcoumarin leaving group mimics the electronic properties of arginine side chains, enhancing recognition by trypsin-like proteases [10].
P2-P3 Specificity Determinants: The Pro residue at P2 imposes conformational constraints through its pyrrolidine ring, forcing a trans-amide bond geometry that aligns with protease active site topology. This is critical for substrates targeting granzyme A, which exhibits strong preference for proline at this position. The N-terminal Ala at P3 provides a small hydrophobic moiety that fits into the shallow S3 pocket of target proteases without steric hindrance [5] [10].
Linker Length Optimization: The 2-carbon spacer between the coumarin core and the amide bond (forming the 7-amido group) creates an optimal distance (≈10-12 Å) between the scissile bond and fluorophore. This distance minimizes fluorescence quenching by the peptide backbone while allowing efficient electron transfer upon cleavage. Comparative studies demonstrate that shorter linkages reduce enzymatic turnover rates by >50% due to steric constraints within the active site [9] [10].
Table 2: Enzymatic Recognition Efficiency of Tripeptide-Coumarin Sequences
| Peptide Sequence | Target Enzyme | kcat (s⁻¹) | KM (μM) | kcat/KM (M⁻¹s⁻¹) |
|---|---|---|---|---|
| Ala-Pro-Arg-AFC | Granzyme A | 85 ± 4 | 38 ± 3 | 2.24 × 10⁶ |
| Gly-Pro-Arg-AFC | Granzyme A | 92 ± 5 | 42 ± 4 | 2.19 × 10⁶ |
| Val-Pro-Arg-AFC | Thrombin | 110 ± 6 | 18 ± 2 | 6.11 × 10⁶ |
| D-Ile-Pro-Arg-AFC | Thrombin | 98 ± 4 | 22 ± 3 | 4.45 × 10⁶ |
Solid-phase peptide synthesis (SPPS) enables the efficient production of Ala-Pro-7-amido-4-trifluoromethylcoumarin conjugates with high purity and minimal racemization. The process follows a meticulously optimized protocol:
Resin Selection and Loading: Synthesis begins with Fmoc-Rink amide MBHA resin (0.6 mmol/g loading capacity) due to its stability under repeated deprotection conditions. The C-terminal 7-amino-4-trifluoromethylcoumarin (7-AFC) is first attached using O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling agent in the presence of N,N-diisopropylethylamine (DIPEA). Coumarin loading efficiencies typically exceed 95% when monitored by quantitative ninhydrin tests [4].
Stepwise Peptide Assembly:
Table 3: Solid-Phase Synthesis Efficiency Comparison
| Synthetic Method | Purity (%) | Overall Yield (%) | Reaction Time (h) | Key Advantage |
|---|---|---|---|---|
| Solid-Phase (Fmoc) | 98-99 | 75-85 | 12-16 | Automated synthesis; no intermediate isolation |
| Solid-Phase (Boc) | 95-97 | 70-75 | 15-20 | Better for acid-stable sequences |
| Solution-Phase (Fragment) | 90-93 | 50-60 | 24-30 | Scalability (>10g) |
| Solution-Phase (Stepwise) | 85-88 | 40-50 | 30-36 | Low equipment requirements |
Comprehensive photophysical and biochemical benchmarking reveals significant advantages of 4-trifluoromethylcoumarin (4-TFC) over traditional 4-methylcoumarin (4-MC) in protease substrates:
Table 4: Photophysical and Enzymatic Comparison of Key Coumarin Derivatives
| Parameter | Ala-Pro-7-amido-4-TFC | Ala-Pro-7-amido-4-MC | 7-Amino-4-TFC | 7-Hydroxy-4-TFC |
|---|---|---|---|---|
| λabs (nm) | 360 ± 2 | 325 ± 2 | 358 ± 2 | 320 ± 2 |
| λem (nm) | 502 ± 3 | 395 ± 3 | 500 ± 3 | 450 ± 3 |
| Stokes Shift (nm) | 142 | 70 | 142 | 130 |
| Φf (H₂O) | 0.22 ± 0.02 | 0.38 ± 0.03 | 0.18 ± 0.02 | 0.25 ± 0.02 |
| log P | 2.7 ± 0.1 | 1.9 ± 0.1 | 2.1 ± 0.1 | 1.8 ± 0.1 |
| kcat/KM (M⁻¹s⁻¹) | 2.24 × 10⁶ | 8.9 × 10⁵ | N/A | N/A |
| LOD (Granzyme A) | 0.2 pM | 1.5 pM | N/A | N/A |
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